molecular formula C22H17Cl2N3O2 B11983041 4-({(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-({(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11983041
M. Wt: 426.3 g/mol
InChI Key: DHWCOHRLBXKPKB-UHFFFAOYSA-N
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Description

4-({(E)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a pyrazolone core. It has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 5-(3,4-dichlorophenyl)-2-furaldehyde with 4-aminoantipyrine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as glacial acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({(E)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 4-({(E)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of a dichlorophenyl group, a furan ring, and a pyrazolone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17Cl2N3O2

Molecular Weight

426.3 g/mol

IUPAC Name

4-[[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H17Cl2N3O2/c1-14-21(22(28)27(26(14)2)16-6-4-3-5-7-16)25-13-17-9-11-20(29-17)15-8-10-18(23)19(24)12-15/h3-13H,1-2H3

InChI Key

DHWCOHRLBXKPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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